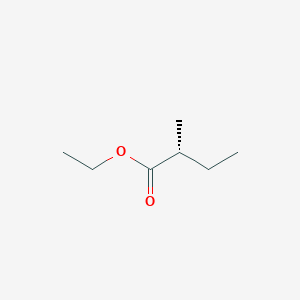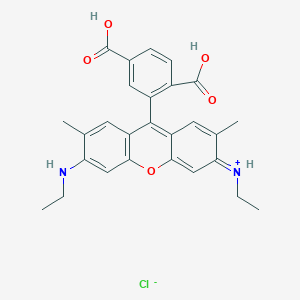![molecular formula C36H58N2O3S B1147966 Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt] CAS No. 70808-63-5](/img/no-structure.png)
Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lipophilic membrane tracer
Scientific Research Applications
Biophysical and Biological Properties : Phosphorothioate-modified antisense oligonucleotides have been studied for their influence on biophysical and biological properties, including binding affinity, nuclease stability, and in vitro and in vivo activity. A mix of Rp and Sp linkages is required to achieve a balance between activity and nuclease stability (Wan et al., 2014).
Cellular Uptake and Trafficking : These compounds can enter cells without additional modification and mediate sequence-specific cleavage of various types of RNA. The intracellular distribution of PS-ASOs is mediated by protein interactions, affecting their therapeutic potency (Crooke et al., 2017).
Intra-Endosomal Trafficking : The study of PS-ASO trafficking through endocytic pathways revealed the requirement of lysobisphosphatidic acid for the release of PS-ASOs from late endosomes (Wang et al., 2017).
Interactions with Cellular Proteins : Research shows that chaperonin T-complex 1 (TCP1) proteins interact with PS-ASOs and enhance antisense activity. The nuclear import of PS-ASOs is partially through the RAN-mediated pathway (Liang et al., 2014).
Apoptotic Cell Targeting : Phosphatidylserine, a biomarker for apoptosis, can be targeted by ligands for imaging therapy-induced cell death. A specific clone from a peptide phage library showed high affinity for phosphatidylserine, suggesting its potential for imaging apoptosis (Shao et al., 2007).
Protein Engineering and Antibody Binding Sites : The engineering of antibody binding sites has implications for improving the specificity and efficacy of therapies, including those using phosphorothioate linkages (Huston et al., 1988).
Role in Glucose Metabolism and Insulin Action : Specific antisense oligonucleotides targeting low molecular weight protein-tyrosine phosphatase improved hyperglycemia and insulin sensitivity in obese mice, demonstrating the potential of PS-ASOs in metabolic disorders (Pandey et al., 2007).
Activatable Photodynamic Therapy : The development of boron dipyrromethene-based nanoparticles for enhanced tumor penetration and activatable photodynamic therapy. These nanoparticles undergo hierarchical disassembly, enabling efficient PDT (Zhang et al., 2021).
properties
CAS RN |
70808-63-5 |
|---|---|
Product Name |
Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt] |
Molecular Formula |
C36H58N2O3S |
Molecular Weight |
598.92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





